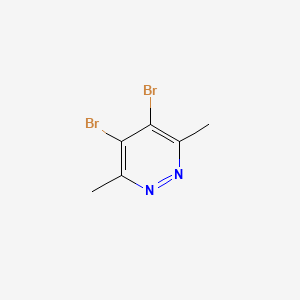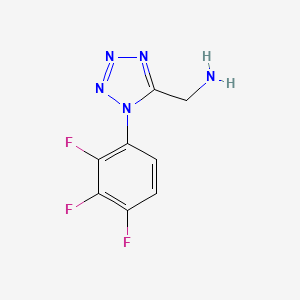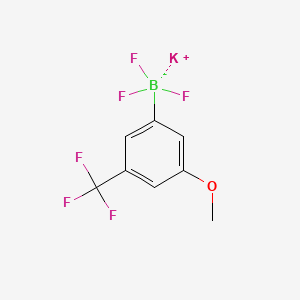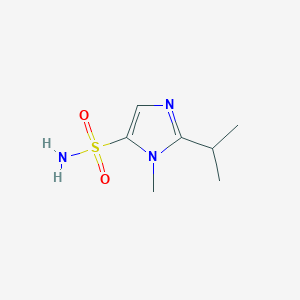
4,5-Dibromo-3,6-dimethylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-3,6-dimethylpyridazine is a chemical compound with the molecular formula C6H6Br2N2 It is a derivative of pyridazine, characterized by the presence of two bromine atoms and two methyl groups attached to the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-3,6-dimethylpyridazine typically involves the bromination of 3,6-dimethylpyridazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-3,6-dimethylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.
Coupling Products: Biaryl or diaryl compounds are typically formed through coupling reactions.
Aplicaciones Científicas De Investigación
4,5-Dibromo-3,6-dimethylpyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-3,6-dimethylpyridazine involves its interaction with specific molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridazine ring. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dibromo-4,5-dimethylpyridazine
- 4,5-Dichloro-3,6-dimethylpyridazine
- 4,5-Dimethylpyridazine
Uniqueness
4,5-Dibromo-3,6-dimethylpyridazine is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro and unsubstituted counterparts. The bromine atoms make it more reactive in substitution and coupling reactions, providing a versatile platform for chemical synthesis .
Propiedades
Fórmula molecular |
C6H6Br2N2 |
|---|---|
Peso molecular |
265.93 g/mol |
Nombre IUPAC |
4,5-dibromo-3,6-dimethylpyridazine |
InChI |
InChI=1S/C6H6Br2N2/c1-3-5(7)6(8)4(2)10-9-3/h1-2H3 |
Clave InChI |
WGJSWBAXTCBPTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N=N1)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B13473737.png)
![1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13473739.png)


![2-[(Pyrazin-2-yl)amino]acetamide](/img/structure/B13473763.png)
![[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid](/img/structure/B13473783.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one](/img/structure/B13473805.png)

